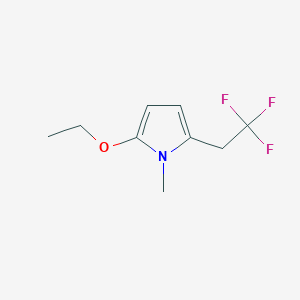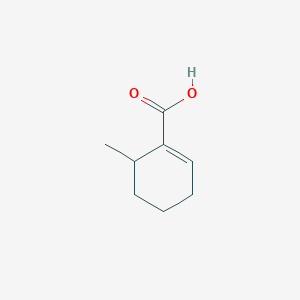
2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The ethoxy, methyl, and trifluoroethyl groups can be introduced through various substitution reactions. For example, ethylation can be performed using ethyl iodide in the presence of a base, while trifluoroethylation can be achieved using trifluoroethyl iodide under similar conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of pyrrole oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethoxy-1-methylpyrrole: Lacks the trifluoroethyl group, which may result in different chemical properties and applications.
1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole: Lacks the ethoxy group, potentially affecting its reactivity and biological activity.
2-ethoxy-1H-pyrrole: Lacks both the methyl and trifluoroethyl groups, which could significantly alter its properties.
Uniqueness
The presence of the ethoxy, methyl, and trifluoroethyl groups in 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole makes it unique compared to other pyrrole derivatives
Propriétés
IUPAC Name |
2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO/c1-3-14-8-5-4-7(13(8)2)6-9(10,11)12/h4-5H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRJDFHVOCWREM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(N1C)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














